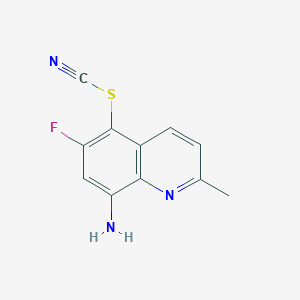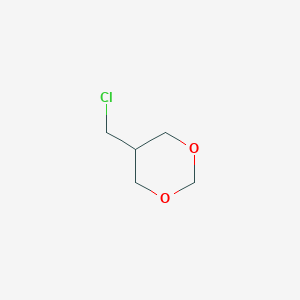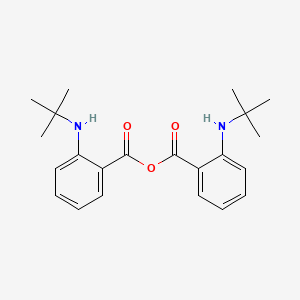![molecular formula C16H24ClNO3 B14546151 2-Chloroethyl {[3-(hexyloxy)phenyl]methyl}carbamate CAS No. 61996-15-4](/img/structure/B14546151.png)
2-Chloroethyl {[3-(hexyloxy)phenyl]methyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethyl {[3-(hexyloxy)phenyl]methyl}carbamate is an organic compound belonging to the carbamate family Carbamates are widely known for their applications in various fields, including agriculture, pharmaceuticals, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl {[3-(hexyloxy)phenyl]methyl}carbamate typically involves the reaction of 2-chloroethanol with {[3-(hexyloxy)phenyl]methyl}isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs. The final product is typically purified through recrystallization or chromatography to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl {[3-(hexyloxy)phenyl]methyl}carbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral conditions.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic substitution: Formation of substituted carbamates with different functional groups.
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Hydrolysis: Formation of {[3-(hexyloxy)phenyl]methyl}amine and 2-chloroethanol.
Scientific Research Applications
2-Chloroethyl {[3-(hexyloxy)phenyl]methyl}carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential as a pharmacological agent with applications in drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloroethyl {[3-(hexyloxy)phenyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of their activity. The chloroethyl group may also participate in alkylation reactions, further contributing to its biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloroethyl {[3-(methoxy)phenyl]methyl}carbamate: Similar structure but with a methoxy group instead of a hexyloxy group.
2-Chloroethyl {[3-(ethoxy)phenyl]methyl}carbamate: Similar structure but with an ethoxy group instead of a hexyloxy group.
2-Chloroethyl {[3-(propoxy)phenyl]methyl}carbamate: Similar structure but with a propoxy group instead of a hexyloxy group.
Uniqueness
2-Chloroethyl {[3-(hexyloxy)phenyl]methyl}carbamate is unique due to the presence of the hexyloxy group, which imparts distinct physicochemical properties compared to its analogs. The longer alkyl chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for specific applications.
Properties
CAS No. |
61996-15-4 |
|---|---|
Molecular Formula |
C16H24ClNO3 |
Molecular Weight |
313.82 g/mol |
IUPAC Name |
2-chloroethyl N-[(3-hexoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C16H24ClNO3/c1-2-3-4-5-10-20-15-8-6-7-14(12-15)13-18-16(19)21-11-9-17/h6-8,12H,2-5,9-11,13H2,1H3,(H,18,19) |
InChI Key |
IFDDKPQANBIRNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)CNC(=O)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[(6-Hydroxy-3-oxo-3,6-dihydro-2H-pyran-2-yl)methyl]acetamide](/img/structure/B14546098.png)





![Ethyl 6-[(naphthalene-1-sulfonyl)amino]hexanoate](/img/structure/B14546125.png)
